1-benzylcycloheptan-1-amine
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Overview
Description
1-benzylcycloheptan-1-amine is a psychoactive compound that belongs to the class of designer drugs. It is chemically related to amphetamines and was initially developed as a nasal decongestant in the 1950s. due to its stimulant properties and potential for abuse, it was soon discontinued.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzylcycloheptan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of cycloheptanone with benzylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH .
Another method involves the Leuckart reaction, where cycloheptanone is reacted with formamide and benzylamine under heating conditions. This method is advantageous due to its simplicity and the availability of raw materials .
Industrial Production Methods
Industrial production of this compound is not common due to its limited applications and potential for abuse. if produced, it would likely involve large-scale reductive amination processes with stringent controls to ensure purity and safety.
Chemical Reactions Analysis
Types of Reactions
1-benzylcycloheptan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary amines or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Cycloheptanone, benzoic acid.
Reduction: Secondary amines, hydrocarbons.
Substitution: N-alkylated amines.
Scientific Research Applications
Chemistry: Used as a model compound in studies of amine reactivity and synthesis.
Biology: Investigated for its effects on neurotransmitter systems and potential as a research tool in neuropharmacology.
Medicine: Explored for its stimulant properties and potential therapeutic uses, although its abuse potential limits its medical applications.
Industry: Limited industrial applications due to its psychoactive properties
Mechanism of Action
The mechanism of action of 1-benzylcycloheptan-1-amine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine and norepinephrine, leading to heightened alertness and energy levels. The compound binds to and inhibits the reuptake of these neurotransmitters, prolonging their action in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
Amphetamine: Shares stimulant properties but has a different chemical structure.
Methamphetamine: More potent stimulant with higher abuse potential.
Cycloheptanamine: Lacks the benzyl group, resulting in different pharmacological effects .
Uniqueness
1-benzylcycloheptan-1-amine is unique due to its specific structure, which combines the cycloheptane ring with a benzylamine moiety. This structure imparts distinct pharmacological properties, differentiating it from other stimulants and amines.
Properties
CAS No. |
790148-65-1 |
---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.3 |
Purity |
95 |
Origin of Product |
United States |
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